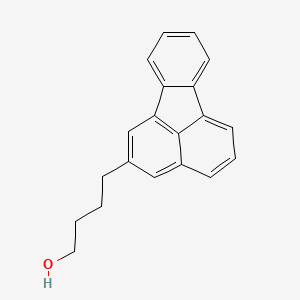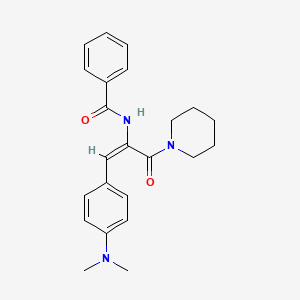
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a piperidinylcarbonyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate through a condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate piperidinylcarbonyl precursor.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Dimethylamino)phenyl)benzamide: Lacks the ethenyl and piperidinylcarbonyl groups.
N-(2-(4-(Dimethylamino)phenyl)ethenyl)benzamide: Lacks the piperidinylcarbonyl group.
N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
(E)-N-(2-(4-(Dimethylamino)phenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide is unique due to the presence of both the piperidinylcarbonyl and benzamide groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
51921-68-7 |
|---|---|
Formule moléculaire |
C23H27N3O2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-25(2)20-13-11-18(12-14-20)17-21(23(28)26-15-7-4-8-16-26)24-22(27)19-9-5-3-6-10-19/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3,(H,24,27)/b21-17+ |
Clé InChI |
ALSDSRCOWVOSGV-HEHNFIMWSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




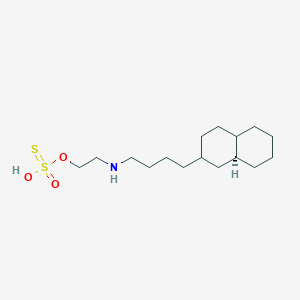
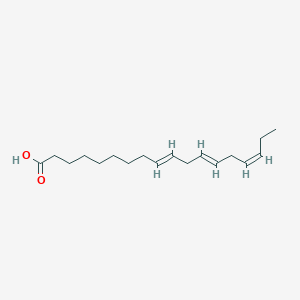


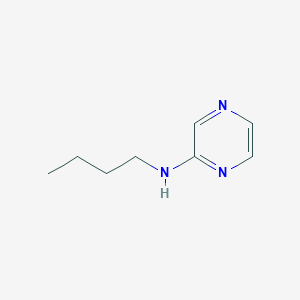
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
